An In-Depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Bromo-3,5,6-trifluoropyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Overview
2-Bromo-3,5,6-trifluoropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its function as a versatile synthetic building block. The pyridine core is a common scaffold in numerous biologically active molecules, and the presence of multiple fluorine atoms can enhance key properties such as metabolic stability, lipophilicity, and binding affinity.
The compound is characterized by a bromine atom at the 2-position, which serves as a highly effective reactive handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination of a reactive bromine site and the modulating effects of three fluorine substituents makes 2-Bromo-3,5,6-trifluoropyridine a valuable intermediate for constructing complex molecular architectures.[1] It is widely utilized in the development of kinase inhibitors, herbicides, and insecticides, where the fluorinated pyridine moiety is crucial for biological activity and stability.[1]
Section 2: Physicochemical and Spectroscopic Properties
Precise experimental data for several physical properties of 2-Bromo-3,5,6-trifluoropyridine are not widely reported in the available literature. The following table summarizes the confirmed and anticipated characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-3,5,6-trifluoropyridine | [2] |
| CAS Number | 1186194-66-0 | [1][2] |
| Molecular Formula | C₅HBrF₃N | [1][2] |
| Molecular Weight | 211.97 g/mol | [1] |
| Physical Appearance | Data not available. Structurally similar compounds exist as white solids or colorless to yellow liquids.[3][4][5][6] | N/A |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Solubility | Data not available. Expected to have low solubility in water and good solubility in common organic solvents like THF, Dioxane, and DCM. | N/A |
| Purity | Typically available at ≥95% or 97%. | [1][2] |
| Storage | Store at 2-8°C, sealed and dry.[1] | [1] |
| InChI Key | GTOTXPOTRNIDLC-UHFFFAOYSA-N | [2] |
Anticipated Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to be simple, showing a single signal for the proton at the C4 position. Due to coupling with the adjacent fluorine atoms at C3 and C5, this signal would likely appear as a triplet of triplets in the aromatic region (approximately δ 7.5-8.5 ppm).
-
¹⁹F NMR: Three distinct signals are anticipated, one for each fluorine atom. The signals will exhibit complex splitting patterns due to mutual (F-F) and proton-fluorine (H-F) coupling. The chemical shifts will be indicative of their positions on the electron-deficient pyridine ring.
-
¹³C NMR: Five signals are expected in the aromatic region. The carbon bearing the bromine (C2) would be significantly downfield. The other carbons will show characteristic C-F coupling constants (J-coupling), which are invaluable for definitive structural assignment.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3,5,6-trifluoropyridine is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Core Reactivity Principles:
-
Electron-Deficient Ring: The pyridine nitrogen and the three strongly electron-withdrawing fluorine atoms render the aromatic ring electron-deficient. This enhances the electrophilicity of the carbon atoms, particularly the C-Br bond.
-
Versatile Leaving Group: The bromide at the 2-position is an excellent leaving group, making it an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7] These reactions allow for the efficient introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents.
The ability to perform selective cross-coupling reactions makes this compound a key intermediate for building diverse libraries of complex molecules for screening in drug discovery and agrochemical development programs.[1][7]
Section 4: Experimental Protocols
The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation utilizing 2-Bromo-3,5,6-trifluoropyridine.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 2-Bromo-3,5,6-trifluoropyridine with a generic arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used because it can efficiently cycle between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[8]
-
Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[8] Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.[8] The organic solvent solubilizes the pyridine substrate and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[9] Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3,5,6-trifluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inerting the System: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Workflow Diagram: Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Section 5: Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Bromo-3,5,6-trifluoropyridine (CAS 1186194-66-0) was not available in the searched resources. Therefore, this compound must be handled with extreme caution, assuming it possesses hazards similar to related bromo- and fluoro-pyridine derivatives.
General Hazard Profile (Based on Analogs):
-
Acute Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[10][11][12][13][14]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[5][10][11][12]
-
Respiratory Irritation: May cause respiratory irritation.[11][13]
Recommended Handling Procedures:
-
Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[1]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.
Disclaimer: This safety information is based on structurally similar compounds. The user is REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before any handling or use of 2-Bromo-3,5,6-trifluoropyridine.
Section 6: References
-
LookChem. (n.d.). Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]
-
Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Guram, A. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,5,6-trifluoropyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-3,5,6-trifluoropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Uddin, M. J., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
Sources
- 1. 2-Bromo-3,5,6-trifluoropyridine [myskinrecipes.com]
- 2. 2-Bromo-3,5,6-trifluoropyridine | 1186194-66-0 [sigmaaldrich.com]
- 3. 2-Bromo-3-(trifluoromethyl)pyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine CAS#: 75806-84-7 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-溴-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
- 14. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 [sigmaaldrich.com]
